molecular formula C11H13ClO B14585567 2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one CAS No. 61434-25-1

2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one

Cat. No.: B14585567
CAS No.: 61434-25-1
M. Wt: 196.67 g/mol
InChI Key: RSXWOGGLBKHBST-UHFFFAOYSA-N
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Description

2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO. It is a key intermediate in the synthesis of various chemical substances, including pharmaceuticals and agrochemicals. This compound is known for its role in the production of stimulant drugs related to cathinone and methcathinone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one typically involves the reaction of 2-chloropropionamide with toluene under specific conditions . The reaction is carried out in the presence of a strong base, which facilitates the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified through various techniques, such as distillation and crystallization, to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. In the case of its role as an intermediate in stimulant drugs, the compound affects the transport of monoamines (dopamine, noradrenaline, and serotonin) across the synaptic gap. This inhibition leads to increased levels of these neurotransmitters, resulting in stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-methyl-1-(4-methylphenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical industry .

Properties

CAS No.

61434-25-1

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-2-methyl-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C11H13ClO/c1-8-4-6-9(7-5-8)10(13)11(2,3)12/h4-7H,1-3H3

InChI Key

RSXWOGGLBKHBST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)(C)Cl

Origin of Product

United States

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